molecular formula C15H15N3OS B6583256 N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1914593-63-7

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B6583256
CAS No.: 1914593-63-7
M. Wt: 285.4 g/mol
InChI Key: MZYQCGHBMQYSLO-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-amine derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. These molecules are of significant pharmacological interest due to their diverse biological activities, including kinase inhibition, antiproliferative effects, and receptor modulation . The target compound, N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine, features a 3-methoxyphenethyl substituent at the 4-amino position.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-19-12-4-2-3-11(9-12)5-7-16-15-14-13(6-8-20-14)17-10-18-15/h2-4,6,8-10H,5,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYQCGHBMQYSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the amino group.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Methoxy Substitution Patterns
  • N-(4-Methoxyphenyl)-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine (): This derivative substitutes the 4-amino group with a 4-methoxyphenyl and methyl group. It was synthesized via alkylation with methyl iodide and NaH in DMF. The para-methoxy group may enhance solubility but reduce steric hindrance compared to meta-substituted analogues.
  • 6-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine (): This compound combines a 4-methoxyphenyl group at position 6 and a trimethoxyphenyl group at position 3. It acts as a dual inhibitor of EGFR kinase and microtubule assembly, highlighting the role of methoxy groups in enhancing binding affinity to multiple targets .
Halogenated and Bulky Substituents
  • N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-tert-butoxymethylphenyl)thieno[3,2-d]pyrimidin-4-amine (): This derivative incorporates a chloro-fluorobenzyloxy group and a bulky tert-butoxymethyl substituent. Such modifications improve metabolic stability and kinase inhibition potency, as seen in FLT3-ITD kinase inhibitors .
  • AWG117 ():
    Features a trifluoromethylpyridylmethyl group, demonstrating the utility of fluorinated substituents in enhancing blood-brain barrier penetration and target engagement .
Anticancer Activity
  • N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine derivatives (): Compounds 4a and 4c exhibited antiproliferative effects on HT-29 and Caco-2 colorectal cancer cells at 5–10 µM, comparable to the clinical candidate MPC-6827 .
  • Dual EGFR/Microtubule Inhibitors (): Derivative 6h showed dual inhibitory activity (IC₅₀ = 0.8 µM for EGFR), underscoring the versatility of thienopyrimidines in targeting multiple pathways .
Kinase Inhibition
  • FLT3-ITD Kinase Inhibitors (): Cyclohexenyl-substituted analogues (e.g., 4a, 4b) demonstrated nanomolar inhibition of FLT3-ITD, a key target in acute myeloid leukemia .

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